molecular formula C10H10Cl2N2O2 B12359780 5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid

5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid

Cat. No.: B12359780
M. Wt: 261.10 g/mol
InChI Key: ANQQBNOHLXGFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group. Pyrazolidine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazolidine derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pyrazolidine-3-carboxylic acid
  • 5-(2,3-Dichlorophenyl)pyrazolidine-3-carboxylic acid
  • 4-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid

Uniqueness

5-(3,4-Dichlorophenyl)pyrazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dichlorophenyl group may enhance its potency and selectivity for certain molecular targets compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C10H10Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-3,8-9,13-14H,4H2,(H,15,16)

InChI Key

ANQQBNOHLXGFDF-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.